1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS No.: 952182-02-4
Cat. No.: VC2267460
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid - 952182-02-4](/images/structure/VC2267460.png)
Specification
CAS No. | 952182-02-4 |
---|---|
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) |
Standard InChI Key | DRCBQOFOFJGWGA-UHFFFAOYSA-N |
SMILES | C1=C2C=NNC2=NC=C1C(=O)O |
Canonical SMILES | C1=C2C=NNC2=NC=C1C(=O)O |
Introduction
Chemical Structure and Properties
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid features a bicyclic system with three nitrogen atoms and a carboxylic acid functional group. The core structure provides multiple sites for derivatization, particularly at positions 1, 3, 4, and the carboxylic acid group at position 5. These modification sites enable the synthesis of a diverse range of compounds with varied physicochemical and biological properties.
While specific data for the unsubstituted 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is limited in the search results, information about its derivatives provides valuable insights into the general properties of this compound class. For instance, 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a closely related derivative, has a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 .
Physicochemical Properties of Related Derivatives
The physicochemical properties of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid provide a reference point for understanding the general properties of this compound class:
Property | Value |
---|---|
ACD/LogP | 1.435 |
Rule of 5 Violations | 0 |
ACD/LogD (pH 5.5) | -1.54 |
ACD/LogD (pH 7.4) | -1.71 |
ACD/BCF (pH 5.5) | 1.00 |
ACD/BCF (pH 7.4) | 1.00 |
ACD/KOC (pH 5.5) | 1.00 |
ACD/KOC (pH 7.4) | 1.00 |
H bond acceptors | 5 |
H bond donors | 1 |
Freely Rotating Bonds | 2 |
Polar Surface Area | 68.01 Å |
These properties indicate that derivatives of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid generally exhibit drug-like characteristics, conforming to Lipinski's Rule of Five with no violations . The moderate LogP value suggests balanced lipophilicity, while the hydrogen bond acceptors and donors enable favorable interactions with biological targets.
Synthesis Methods
Several synthetic approaches have been developed for preparing 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives, reflecting the importance of these compounds in medicinal chemistry.
Traditional Synthetic Routes
The most common approach for synthesizing pyrazolo[3,4-b]pyridine structures involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . This method has been employed in the synthesis of various bioactive compounds, including etalozolate and cartazolate .
Another established methodology uses trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals to create combinatorial libraries of tetra- and persubstituted derivatives . This approach allows for the systematic exploration of structure-activity relationships.
Novel Synthetic Approaches
Recent advances in synthetic methodology have expanded the toolkit for preparing pyrazolo[3,4-b]pyridine derivatives. A notable innovation is the development of a sequential opening/closing cascade reaction using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This approach enables the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under mild conditions .
The AC-SO3H catalyst offers several advantages, including low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface properties . The researchers report that this is the first example of synthesizing novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, highlighting the novelty and potential significance of this approach in drug development .
Comparative Analysis of Synthetic Methods
Derivatives and Analogues
The versatility of the 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold has led to the development of numerous derivatives with potentially distinct biological activities and applications.
Key Derivatives
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |
---|---|---|---|---|
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | C9H8ClN3O2 | 225.63 | 59060-16-1 | Chloro at position 4, ethyl at position 1 |
3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | C7H4IN3O2 | 289.03 | 1221288-26-1 | Iodo at position 3 |
1-ethyl-N-(phenylmethyl)-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | C21H25N5O2 | 379.4555 | Not available | Complex derivative with carboxamide modification, DrugBank ID: DB06909 |
Structure-Activity Relationships
Medicinal Applications
The pyrazolo[3,4-b]pyridine scaffold is recognized for its diverse biological activities and therapeutic potential, earning its designation as a "medicinally privileged structure" .
Established Bioactive Compounds
Several bioactive compounds containing the pyrazolo[3,4-b]pyridine scaffold have been identified, including tracazolate, cartazolate, glicaramide, and vericiguat . These compounds demonstrate the versatility of this scaffold in developing pharmaceutical agents with varied therapeutic applications.
Antimicrobial Applications
Recent research has focused on the development of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis . This application highlights the potential of these compounds in addressing significant public health challenges, particularly in the context of drug-resistant tuberculosis.
Recent Research Developments
Research on 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives continues to evolve, with recent developments focusing on novel synthetic methodologies and exploration of biological activities.
Synthetic Innovations
A significant recent advancement is the development of a novel approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds using amorphous carbon-supported sulfonic acid (AC-SO3H) as a green catalyst . This methodology represents an important contribution to the field, offering an environmentally friendly and efficient route to these valuable compounds.
Biological Activity Studies
Research on the biological activity of pyrazolo[3,4-b]pyridine derivatives has revealed potential applications in antimicrobial therapy, particularly against Mycobacterium tuberculosis . This finding suggests that compounds based on this scaffold may offer new options for addressing drug-resistant infections.
Structure Optimization
The diversity of derivatives reported in the literature indicates ongoing efforts to optimize the structure of pyrazolo[3,4-b]pyridine-based compounds for specific biological targets and therapeutic applications. Modifications at various positions of the core structure allow for fine-tuning of physicochemical properties and biological activities .
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